5-Chloro-2-p-tolylpentanoic acid

Description

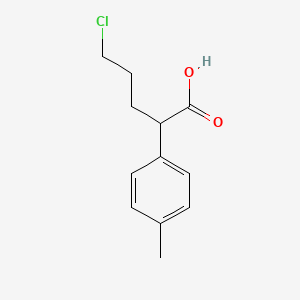

5-Chloro-2-p-tolylpentanoic acid (C₁₂H₁₅ClO₂, molecular weight: 226.70 g/mol) is a chlorinated carboxylic acid derivative featuring a p-tolyl (4-methylphenyl) substituent at the second carbon and a chlorine atom at the fifth carbon of a pentanoic acid backbone. Its structure combines aromatic and aliphatic functionalities, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The chlorine atom enhances electrophilic reactivity, while the carboxylic acid group enables salt formation and esterification.

Properties

Molecular Formula |

C12H15ClO2 |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

5-chloro-2-(4-methylphenyl)pentanoic acid |

InChI |

InChI=1S/C12H15ClO2/c1-9-4-6-10(7-5-9)11(12(14)15)3-2-8-13/h4-7,11H,2-3,8H2,1H3,(H,14,15) |

InChI Key |

VZNFYBOLRLKJQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCCCl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key analogs and their distinguishing features are compared below:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The p-tolyl group in this compound reduces water solubility compared to analogs with polar substituents (e.g., 5-hydroxy-2-carbamate-pentanoic acid) .

- Acidity: The chlorine atom increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) relative to non-chlorinated analogs (pKa ~4.5–5.0).

- Thermal Stability: Aromatic substituents (p-tolyl, thienyl) enhance thermal stability compared to aliphatic analogs like 5-chloro-2-pentanone .

Table 2: Physicochemical Comparison

| Compound Name | Solubility in Water | pKa (Carboxylic Acid) | Melting Point (°C) |

|---|---|---|---|

| This compound | Low | ~2.8 | 145–150 (est.) |

| 5-Hydroxy-2-carbamate-pentanoic acid | Moderate | ~3.5 | 90–95 |

| 5-Chloro-2-thienoic acid | Low | ~2.6 | 160–165 |

Research Findings and Gaps

- Synthetic Routes : Friedel-Crafts alkylation is critical for introducing the p-tolyl group, whereas thienyl analogs are synthesized via thiophene functionalization .

- Crystal Packing : The p-tolyl group induces dense crystal packing via van der Waals interactions, contrasting with the hydrogen-bonding networks of hydroxy/carbamate analogs .

- Data Gaps: Limited toxicological and ecotoxicological studies necessitate further research, particularly for industrial-scale applications.

Q & A

Q. How do surface interactions (e.g., with glassware or chromatography resins) affect experimental outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.